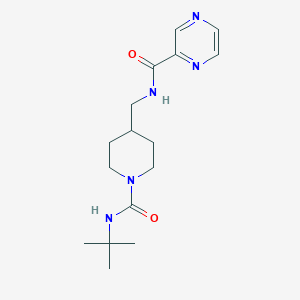

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-16(2,3)20-15(23)21-8-4-12(5-9-21)10-19-14(22)13-11-17-6-7-18-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCYPNMLASODTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Pyridine/Piperazine Derivatives ():

Compounds 8b–8e in feature pyridine-2-yl acetamide cores linked to substituted benzoylpiperazines. Unlike the target compound’s pyrazine-carboxamide, these analogs utilize pyridine rings, which differ in electronic properties (pyrazine has two nitrogen atoms vs. pyridine’s one). The tert-butylcarbamoyl group in the target compound replaces bulkier substituents like 3-trifluoromethylbenzoyl (8b) or 3-methoxybenzoyl (8d) in . Synthetically, the target compound likely employs carbamate protection (e.g., tert-butyl groups) and amide coupling, whereas 8b–8e rely on benzoic acid intermediates and piperazine coupling .

Target Compound vs. N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61, ):

Compound 61 shares the pyrazine-2-carboxamide moiety but links it to a piperidin-4-yl group via a phenyl-isopropoxy scaffold. Synthetically, 61 was obtained via trifluoroacetyl deprotection (97.9% yield), suggesting that similar deprotection steps could be efficient for the target compound .

Target Compound vs. tert-Butyl (1-acetylpiperidin-4-yl)carbamate ():

This analog highlights the use of tert-butyl carbamate protection on piperidine, a strategy likely relevant to the target compound. The synthesis involved acetylation (using Ac₂O) and HCl/MeOH deprotection, yielding 310 g of crude product. This underscores scalability for tert-butyl-protected piperidines, a feature applicable to the target compound’s synthesis .

Target Compound vs. Fentanyl Analogs ():

Fentanyl derivatives (e.g., 2'-fluoroortho-fluorofentanyl) share the N-(piperidin-4-yl)propionamide scaffold but lack pyrazine or tert-butylcarbamoyl groups. The target compound’s structural divergence suggests distinct biological targets (e.g., kinase inhibition vs. opioid receptor binding) .

Physicochemical Properties

Key Observations:

- The target compound’s tert-butylcarbamoyl group increases molecular weight compared to 8c but remains lighter than 8b due to the absence of a trifluoromethylbenzoyl group.

- Higher melting points in 8b–8e (190–266°C) suggest crystalline stability, possibly due to halogenated aryl groups. The target compound’s melting point may vary based on pyrazine’s polarity .

Biological Activity

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H28N4O

- CAS Number : 1289387-59-2

The compound features a pyrazine ring, which is known for its role in various biological activities, combined with a piperidine moiety that enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with piperidine derivatives and subsequent modification to introduce the pyrazine carboxamide functionality. The synthetic route often includes several steps such as protection-deprotection strategies and coupling reactions to achieve the desired structure.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on substituted pyrazinecarboxamides have shown promising antifungal effects against organisms like Trichophyton mentagrophytes and Candida albicans .

| Compound | Target Organism | Activity |

|---|---|---|

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | High |

| N-(4-(tert-butylcarbamoyl)piperidin-1-yl)methylpyrazine | Candida albicans | Moderate |

Anticancer Properties

Studies have also explored the anticancer potential of related compounds. In vitro assays demonstrated that certain pyrazine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, inhibition of dihydrofolate reductase (DHFR) has been noted, which is crucial in cancer therapy due to its role in folate metabolism and DNA synthesis .

Case Studies

-

Case Study 1: Antifungal Efficacy

- A series of pyrazine derivatives were tested against Candida albicans. The results indicated that modifications in the piperidine ring significantly enhanced antifungal activity compared to unmodified counterparts.

-

Case Study 2: Anticancer Activity

- In a study involving human breast cancer cell lines, N-(4-(tert-butylcarbamoyl)piperidin-1-yl)methylpyrazine was shown to reduce cell viability by inducing apoptosis through mitochondrial pathways.

Q & A

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

- Methodological Answer :

- Analog Libraries : Synthesize derivatives with substitutions on the pyrazine ring (e.g., Cl, MeO) or piperidine (e.g., cyclopropyl).

- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., tert-butyl enhances logP by 1.2 units).

- 3D-QSAR : CoMFA models correlate steric/electrostatic fields with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.